6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate, followed by treatment with p-TsOH . This method is efficient and yields the desired compound with good purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy or piperidinyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes like carbonic anhydrase or cholinesterase, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of triazolothiadiazines with similar biological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These compounds also have a triazolothiadiazine core and are studied for their therapeutic potential.
Uniqueness
6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which can influence its pharmacological activity and selectivity. The presence of the allyloxy and piperidinyl groups may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C18H21N5OS |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H21N5OS/c1-3-11-24-15-6-4-5-14(12-15)17-21-23-16(19-20-18(23)25-17)13-7-9-22(2)10-8-13/h3-6,12-13H,1,7-11H2,2H3 |
InChI Key |
GSTKLZCSCZALDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OCC=C |
Origin of Product |
United States |
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